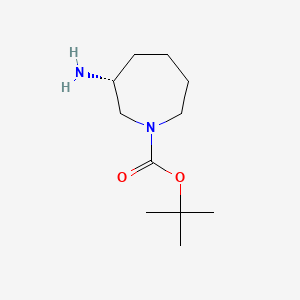

(R)-tert-Butyl 3-aminoazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

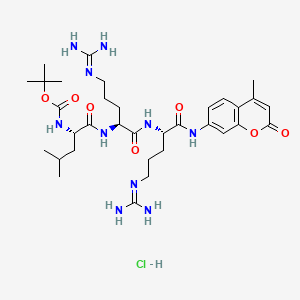

“®-tert-Butyl 3-aminoazepane-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2. It contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .

Synthesis Analysis

The synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase. This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 3-aminoazepane-1-carboxylate” includes a seven-membered ring, a (thio-) carbamate (aliphatic), and a primary amine (aliphatic). It also contains 1 multiple bond and 2 rotatable bonds .Physical And Chemical Properties Analysis

“®-tert-Butyl 3-aminoazepane-1-carboxylate” is a powder with a molecular weight of 214.30500. It has a density of 1.020, a boiling point of 296.5±33.0℃ (Predicted), and a PKa of 10.35±0.20 (Predicted). It also has a flash point of 133.1±25.4℃ and an exact mass of 214.168121 .Scientific Research Applications

Synthesis of Rho–Kinase Inhibitor Intermediates

A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was developed, primarily used as a key intermediate in the production of the Rho–kinase inhibitor K-115. This process involves intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol, demonstrating the compound's importance in synthesizing pharmaceutical inhibitors Gomi, Kouketsu, Ohgiya, & Shibuya, 2012.

Chiral Supercritical Fluid Chromatography

(R)-tert-Butyl 3-aminoazepane-1-carboxylate was used in the enantiomeric separation and purification of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate using chiral supercritical fluid chromatography (SFC). This highlights the compound's role in enantioselective synthesis and purification processes Carry, Brohan, Perron, & Bardouillet, 2013.

Synthesis of N-Substituted Regioisomers

The compound played a role in synthesizing the N-substituted regioisomer of besifloxacin. This synthesis process, yielding specific hydrochloride compounds, demonstrates the compound's utility in creating complex molecular structures for pharmaceutical purposes Xia, Chen, & Yu, 2013.

Lipase-Catalyzed Regioselective Lactamization

It was utilized in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, where lipase-catalyzed regioselective lactamization was a key step. This synthesis route exemplifies the compound's application in enzyme-catalyzed, regioselective transformations Aurell, Karlsson, Pontén, & Andersen, 2014.

In Molecular Structure Synthesis

The compound was used in synthesizing cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. The structural characterization of these compounds, including single crystal X-ray diffraction analysis, underscores its application in synthesizing and studying complex molecular structures Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014.

properties

IUPAC Name |

tert-butyl (3R)-3-aminoazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWILWLHHQGUCX-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653022 |

Source

|

| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-aminoazepane-1-carboxylate | |

CAS RN |

1032684-85-7 |

Source

|

| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

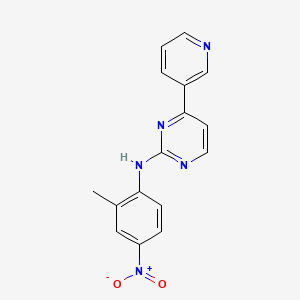

Q1: What is the role of (R)-tert-Butyl 3-aminoazepane-1-carboxylate in the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride?

A1: (R)-tert-Butyl 3-aminoazepane-1-carboxylate serves as a crucial starting material in the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. The compound reacts with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetonitrile, yielding the desired product in a 37% yield []. This reaction highlights the importance of (R)-tert-Butyl 3-aminoazepane-1-carboxylate in constructing the specific azepane substitution at the 7-position of the quinolone core.

Q2: Are there any spectroscopic data available for (R)-tert-Butyl 3-aminoazepane-1-carboxylate in the context of this research?

A2: While the provided research focuses on the final product, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, it doesn't delve into the spectroscopic characterization of (R)-tert-Butyl 3-aminoazepane-1-carboxylate itself []. Further investigation into the properties and characterization of this compound may be necessary for a comprehensive understanding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)